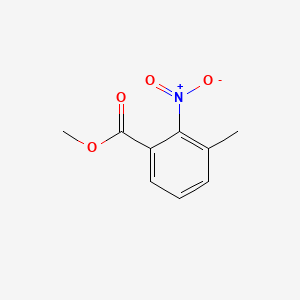

Methyl 3-methyl-2-nitrobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHDBIXFFZVJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063933 | |

| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-82-9 | |

| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5471-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-nitrobenzoesäuremethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYL-2-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XCE2UHV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-2-nitrobenzoate (CAS 5471-82-9)

This guide provides a comprehensive technical overview of Methyl 3-methyl-2-nitrobenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, and reactivity, grounding all information in established scientific principles and methodologies.

Introduction and Core Characteristics

This compound, with the CAS registry number 5471-82-9, is an organic compound characterized by a benzoate structure with both a methyl and a nitro group substituted on the benzene ring.[1] Its strategic placement of functional groups—the electron-withdrawing nitro group ortho to the methyl ester and meta to the methyl group—makes it a valuable precursor in multi-step organic syntheses.[1][2] This compound typically appears as a white to light yellow crystalline solid and is soluble in common organic solvents.[1][3][4] Its primary utility lies in its role as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application and quality control.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 5471-82-9 | [1][2][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₉H₉NO₄ | [1][3][5][6][7][10] |

| Molecular Weight | 195.17 g/mol | [3][6][7][10][14] |

| Appearance | White to light yellow solid/crystal powder | [2][3][4][12] |

| Melting Point | 72-76 °C | [3][5][9] |

| Boiling Point | 286.3 °C | |

| Purity | Typically >98% (by GC or HPLC) | [5][15] |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The expected signals are a singlet for the methyl group on the ring at approximately δ 2.36 ppm, a singlet for the ester methyl group at around δ 3.89 ppm, and a multiplet for the three aromatic protons in the range of δ 7.40-7.84 ppm.[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through two primary routes: the esterification of 3-methyl-2-nitrobenzoic acid or the nitration of methyl 3-methylbenzoate. The choice of route often depends on the availability and cost of the starting materials.

Synthesis via Esterification of 3-Methyl-2-nitrobenzoic Acid

This is a direct and widely used method. The carboxylic acid is converted to its methyl ester, a reaction that is typically acid-catalyzed.

Caption: Workflow for the synthesis of this compound via esterification.

Detailed Protocol:

-

Reaction Setup: To a solution of 3-methyl-2-nitrobenzoic acid in excess methanol at 0 °C, slowly add a catalytic amount of a strong acid like sulfuric acid or dropwise addition of acetyl chloride.[2] An alternative is the use of thionyl chloride in methanol.[16] The use of thionyl chloride or acetyl chloride is advantageous as it forms gaseous byproducts (SO₂ and HCl, or HCl respectively), which can be easily removed, driving the equilibrium towards the product.

-

Reaction Execution: The mixture is then heated to reflux and stirred for several hours (e.g., 20 hours) to ensure complete conversion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material) and brine.[2]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by recrystallization, often from ethanol or methanol, to yield the final product as a white solid.[2][17]

Synthesis via Nitration of Methyl 3-methylbenzoate

This route involves the electrophilic aromatic substitution of methyl 3-methylbenzoate. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The ester group is a meta-director, while the methyl group is an ortho-, para-director. This combination favors the introduction of the nitro group at the 2-position.

Caption: Synthetic pathway for this compound via nitration.

A patent describes a method using acetic anhydride as a catalyst instead of sulfuric acid, which is claimed to improve selectivity and yield, and reduce environmental pollution from acid waste.[17]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the interplay of its three functional groups.

Reduction of the Nitro Group

A primary and highly significant reaction is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. For instance, the hydrogenation of this compound produces methyl 2-amino-3-methylbenzoate.[2] This resulting anthranilate derivative is a valuable building block.

Common reduction methods include catalytic hydrogenation (e.g., using Pd/C in an ethanol or methanol solvent under a hydrogen atmosphere) or using reducing agents like sodium dithionite.[18]

Hydrolysis of the Ester

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (3-methyl-2-nitrobenzoic acid) under either acidic or basic conditions. This is often a necessary step if further modifications to the molecule require the carboxylic acid functionality.

Applications in Synthesis

This compound is not typically an end-product but a crucial intermediate. Its applications are diverse, though primarily centered in the life sciences sector.

-

Pesticide Synthesis: It is used as a raw material for the synthesis of the pesticide intermediate 2-amino-5-chloro-N,3-dimethylbenzamide.[2]

-

Pharmaceutical Research: The compound and its derivatives are used in the synthesis of a variety of biologically active molecules, including cinnolines and other cyclic compounds. It is sold by many chemical suppliers for research and development purposes.[6][7]

-

Other Industrial Uses: There are mentions of its use as a chiral, catalytic, and magnetic additive, as well as in the production of alkyl chlorides and in wastewater treatment, although these applications are less commonly cited.

Safety and Handling

As with any chemical, proper handling and storage of this compound are paramount.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It can also be harmful if swallowed or inhaled.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[3][19]

-

Storage: Store in a well-ventilated place with the container tightly closed, ideally between 10°C and 25°C.[19] It should be stored away from incompatible materials such as strong oxidizing agents.[3][13][20]

-

Stability: The compound is stable under normal storage conditions.[3][13][20] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3][20]

Conclusion

This compound (CAS 5471-82-9) is a well-characterized chemical intermediate with significant value in organic synthesis. Its defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable building block for researchers and developers in the pharmaceutical and agrochemical industries. Adherence to appropriate safety protocols is essential when working with this compound.

References

- 1. CAS 5471-82-9: Benzoic acid, 3-methyl-2-nitro-, methyl est… [cymitquimica.com]

- 2. This compound | 5471-82-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, CasNo.5471-82-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. CAS RN 5471-82-9 | Fisher Scientific [fishersci.fi]

- 9. 5471-82-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. capotchem.com [capotchem.com]

- 12. This compound [joxbio.com]

- 13. fishersci.com [fishersci.com]

- 14. CAS 5471-82-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 15. aksci.com [aksci.com]

- 16. prepchem.com [prepchem.com]

- 17. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 18. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. Page loading... [guidechem.com]

- 20. tcichemicals.com [tcichemicals.com]

physical and chemical properties of Methyl 3-methyl-2-nitrobenzoate

An In-Depth Technical Guide to Methyl 3-Methyl-2-Nitrobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety insights to support advanced research and application.

Compound Identification and Structural Characteristics

This compound (CAS Number: 5471-82-9) is an organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.[1][2] The strategic placement of these functional groups, particularly the ortho-nitro and meta-methyl arrangement relative to the ester, imparts specific reactivity that makes it a valuable precursor in multi-step organic synthesis.

-

IUPAC Name: this compound

-

Synonyms: 3-Methyl-2-nitrobenzoic acid methyl ester

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions. The compound is a solid at room temperature.

| Property | Value | Source |

| Melting Point | 72-73 °C | [1] |

| Boiling Point (Predicted) | 286.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.255 ± 0.06 g/cm³ | [1][3] |

| Appearance | White to light yellow solid | [3][4] |

| Flash Point | 128.4 °C | [1] |

| Vapor Pressure | 0.00267 mmHg at 25°C | [1] |

| Refractive Index | 1.548 | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is fundamental for confirming the identity and purity of this compound. The following data provides a reference for analytical characterization.

¹H NMR Spectroscopy: A proton NMR spectrum in CDCl₃ confirms the key structural features of the molecule.[4]

-

δ 7.84 (m, 1H): Aromatic proton.

-

δ 7.40-7.51 (m, 2H): Aromatic protons.

-

δ 3.89 (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

δ 2.36 (s, 3H): Methyl protons of the ring-attached methyl group (-CH₃).[4]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the compound's characteristic functional groups. Key absorption peaks are expected around:

-

~1720 cm⁻¹: Strong C=O stretching from the ester group.[5]

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).[5]

-

~1250 cm⁻¹: C-O stretching of the ester group.[5]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

Synthesis Protocol: Nitration of Methyl 3-Methylbenzoate

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Methyl 3-methylbenzoate. The choice of reagents and reaction conditions is critical for achieving high selectivity and yield, as the directing effects of the methyl and ester groups influence the position of nitration. A modern approach utilizes acetic anhydride as a catalyst instead of sulfuric acid to improve reaction cleanliness and reduce acidic waste.[6]

Experimental Workflow: Synthesis Logic

The following diagram illustrates the logical flow of the synthesis process, from reagent preparation to product isolation and purification.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-methyl-2-nitrobenzoate

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-methyl-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra, underpinned by fundamental principles of chemical structure and magnetic resonance.

Introduction

This compound is a substituted aromatic compound with significant utility as a synthetic intermediate in various chemical and pharmaceutical applications. A precise and unambiguous structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide will provide a detailed examination of its ¹H and ¹³C NMR spectra, offering insights into the electronic environment of each nucleus and the structural rationale behind the observed chemical shifts and coupling patterns.

Molecular Structure and Numbering

The structural integrity of this compound is the foundation of its spectral characteristics. The systematic numbering of the atoms is crucial for the unambiguous assignment of NMR signals.

Figure 1: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Parameters (Typical)

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Standard | Tetramethylsilane (TMS) at 0.00 ppm |

| Temperature | 298 K |

Data and Assignments

The experimental ¹H NMR data for this compound is summarized below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.84 | m | 1H | Ar-H |

| 7.40-7.51 | m | 2H | Ar-H |

| 3.89 | s | 3H | -OCH₃ |

| 2.36 | s | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents four distinct signals, consistent with its molecular structure.

-

Aromatic Protons (7.40-7.84 ppm): The three protons on the benzene ring appear as multiplets in the downfield region of the spectrum. The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups deshields these protons, causing them to resonate at higher chemical shifts. The complex multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons. A definitive assignment of each aromatic proton would require more advanced 2D NMR techniques, but a general attribution to the aromatic region is appropriate.

-

Methoxy Protons (3.89 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at 3.89 ppm.[1] The singlet multiplicity indicates that these protons are not coupled to any neighboring protons. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

-

Methyl Protons (2.36 ppm): The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) resonate as a singlet at 2.36 ppm.[1] This singlet multiplicity is expected as there are no adjacent protons for coupling. The chemical shift is typical for a methyl group attached to a benzene ring.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

A Note on Data Availability

Predicted ¹³C NMR Data and Assignments

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 | C=O | Ester carbonyl carbons typically resonate in this region. |

| ~148 | C-NO₂ | The carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~135 | C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~132 | Ar-C | Quaternary aromatic carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~52 | -OCH₃ | Methoxy carbons typically appear in this range. |

| ~16 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Carbonyl Carbon (~165 ppm): The carbon of the ester carbonyl group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (~125-148 ppm): The six carbons of the benzene ring are expected to resonate in the aromatic region. The carbon atom directly attached to the strongly electron-withdrawing nitro group (C-NO₂) is predicted to be the most deshielded of the ring carbons. The other aromatic carbons will have their chemical shifts influenced by the positions of the methyl and methyl ester substituents.

-

Methoxy Carbon (~52 ppm): The carbon of the methoxy group (-OCH₃) is anticipated to appear around 52 ppm, a characteristic chemical shift for such functional groups.

-

Methyl Carbon (~16 ppm): The carbon of the methyl group attached to the aromatic ring (Ar-CH₃) is expected to be the most upfield signal in the spectrum.

Experimental Protocols

The following provides a generalized, step-by-step methodology for acquiring high-quality NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Standard: CDCl₃ often contains a small amount of non-deuterated chloroform (CHCl₃), which can serve as a secondary internal standard (δ = 7.26 ppm for ¹H NMR). Tetramethylsilane (TMS) can be added as a primary internal standard (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired FID to convert it into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C NMR spectra.

References

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of Methyl 3-methyl-2-nitrobenzoate

Introduction

Methyl 3-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitro group ortho to a methyl group and adjacent to a methyl ester on a benzene ring, presents a unique analytical challenge. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This in-depth technical guide provides a detailed exploration of the analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental choices, insights into spectral interpretation, and a framework for robust analytical protocol development.

Molecular Structure and Properties

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FT-IR Analysis of Solid this compound

Given that this compound is a solid at room temperature, two primary methods for sample preparation are recommended: the Thin Solid Film method and the Potassium Bromide (KBr) Pellet method.

Method 1: Thin Solid Film

This method is often preferred for its simplicity and speed.

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Film Deposition: Carefully deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample will remain on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

Method 2: KBr Pellet

This method is useful for obtaining high-quality spectra with minimal interference from solvent peaks.

-

Sample Grinding: In an agate mortar and pestle, thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder. The goal is to create a fine, homogeneous powder.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or semi-transparent pellet.[4]

-

Data Acquisition: Place the KBr pellet in a suitable holder in the FT-IR spectrometer and acquire the spectrum as described above.

Diagram: Experimental Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |

| ~2960 - 2850 | Aliphatic C-H (methyl) | Stretching | Medium to Weak |

| ~1730 | Ester C=O | Stretching | Strong |

| ~1600, ~1475 | Aromatic C=C | Stretching | Medium |

| ~1530 | Nitro N=O | Asymmetric Stretching | Strong |

| ~1350 | Nitro N=O | Symmetric Stretching | Strong |

| ~1280 | Ester C-O | Stretching | Strong |

Detailed Analysis of Key Spectral Features:

-

Nitro Group (NO₂): The presence of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitro group.[5] The band at the higher wavenumber is due to the asymmetric stretching vibration, while the one at the lower wavenumber corresponds to the symmetric stretch. For aromatic nitro compounds, both absorptions are typically of equal intensity.[6]

-

Ester Group (COOCH₃): A very strong and sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the methyl ester.[5] Additionally, a strong band around 1280 cm⁻¹ is expected for the C-O stretching vibration of the ester linkage.[5]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.[7]

-

Methyl Groups: The C-H stretching vibrations of the aromatic methyl and ester methyl groups will appear in the region of 2960-2850 cm⁻¹.

Part 2: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable analytical approach.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column.[8] It is crucial to use a deactivated injector liner to prevent thermal degradation of the nitroaromatic compound.[9][10]

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Diagram: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 195, corresponding to the molecular weight of the compound.

-

Loss of a Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z 164 (195 - 31).

-

Loss of a Nitro Group (·NO₂): The cleavage of the C-N bond can lead to the loss of a nitro radical, resulting in a fragment ion at m/z 149 (195 - 46).

-

Loss of a Methyl Radical (·CH₃): Loss of the methyl group from the aromatic ring would produce a fragment at m/z 180 (195 - 15).

-

Ortho-Effect: A potential "ortho-effect" may be observed due to the proximity of the methyl and nitro groups. This can lead to intramolecular rearrangements and unique fragmentation patterns not seen in the meta and para isomers. For instance, the loss of a hydroxyl radical (·OH) has been observed in ortho-nitrotoluene, which could potentially occur here after an initial rearrangement, leading to a fragment at m/z 178 (195 - 17).[7]

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Conclusion

The combination of FT-IR spectroscopy and mass spectrometry provides a comprehensive and robust analytical strategy for the characterization of this compound. FT-IR confirms the presence of the key functional groups, while GC-MS provides the molecular weight and detailed structural information through its fragmentation pattern. The methodologies and interpretative guidance provided in this technical guide serve as a valuable resource for scientists and researchers, enabling accurate and reliable analysis of this important chemical intermediate. The understanding of potential "ortho-effects" in the mass spectrum is particularly crucial for distinguishing it from its isomers and ensuring unambiguous identification.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. southalabama.edu [southalabama.edu]

- 6. The ei ms of ortho nitrotoluene mw= 137 shows the large fragment ion at m.. [askfilo.com]

- 7. Solved The mass spectrum for ortho-nitrotoluene has a major | Chegg.com [chegg.com]

- 8. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. apps.dtic.mil [apps.dtic.mil]

crystal structure and molecular geometry of Methyl 3-methyl-2-nitrobenzoate

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 3-methyl-2-nitrobenzoate

This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the . It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solid-state properties of substituted aromatic compounds.

Introduction: The Significance of Solid-State Structure

This compound is an organic compound whose molecular structure presents a fascinating interplay of steric and electronic effects. The spatial arrangement of the nitro (-NO₂), methyl (-CH₃), and methyl ester (-COOCH₃) groups on the benzene ring dictates its intermolecular interactions and, consequently, its crystal packing. Understanding these attributes is paramount in fields like pharmacology, where solid-state properties such as solubility and dissolution rate are critical for bioavailability, and in materials science, where crystal packing influences optical and mechanical properties.

This document outlines the integrated experimental and computational workflows required to fully characterize the three-dimensional structure of this molecule, providing both the theoretical basis and practical, step-by-step protocols.

Part 1: Elucidation of Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise atomic arrangement within a crystalline solid. The workflow, from sample preparation to final structure validation, is a multi-step process requiring meticulous execution.

The Foundational Step: Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal. For a compound like this compound, which is typically a solid at room temperature, solution-based methods are most common. The choice of solvent is critical; it must be one in which the compound has moderate solubility.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) to find a system where it is sparingly soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Over several days to weeks, as the solvent evaporates, crystals should form. Carefully harvest the best-looking crystals (those with well-defined faces and no visible defects) using a micromanipulator or a fine needle.

Data Acquisition and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. Modern diffractometers automate the process of data collection.

Workflow for X-ray Diffraction Data Collection

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting the Structural Data

The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, key parameters to analyze would include:

-

Planarity of the Benzene Ring: The degree to which the six carbon atoms of the ring lie in a single plane.

-

Torsion Angles of Substituents: The dihedral angles between the plane of the benzene ring and the planes of the nitro and methyl ester groups. Steric hindrance between the ortho-nitro group and the adjacent methyl and ester groups is expected to cause significant twisting.

-

Intermolecular Interactions: Analysis of short contacts between molecules in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing.

| Parameter | Expected Value / Feature | Rationale |

| C(ring)-C(ring) Bond Lengths | ~1.39 Å | Typical for an aromatic benzene ring. |

| C(ring)-N Bond Length | ~1.47 Å | Standard length for a C-N single bond adjacent to an aromatic system. |

| N-O Bond Lengths | ~1.22 Å | Characteristic of the delocalized N-O bonds in a nitro group. |

| C(ring)-C(ester) Bond Length | ~1.50 Å | Standard sp²-sp² carbon-carbon single bond length. |

| Ring-NO₂ Torsion Angle | Expected to be significantly > 0° | Steric repulsion between the bulky nitro group and the adjacent methyl group will force the nitro group to twist out of the plane of the benzene ring to relieve strain. |

| Ring-COOCH₃ Torsion Angle | Expected to be significantly > 0° | Similar to the nitro group, steric clash with the ortho-nitro group will cause the methyl ester group to rotate out of the ring plane. |

| Crystal Packing Motif | Likely dominated by weak C-H···O hydrogen bonds involving the nitro and ester oxygen atoms. π-π stacking may be inhibited due to the non-planar nature of the molecule caused by the bulky ortho substituents. | The primary hydrogen bond donors (C-H) and acceptors (O atoms) will likely dictate the packing arrangement in the absence of stronger interactions. Steric hindrance often prevents efficient π-orbital overlap. |

Part 2: Computational Analysis of Molecular Geometry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful complement to experimental data. It allows for the analysis of the gas-phase geometry of a single molecule, free from the constraints of the crystal lattice, and can predict various spectroscopic properties.

Geometry Optimization

The first step is to calculate the lowest energy conformation of the molecule. This is achieved by starting with an approximate structure and using an algorithm to systematically adjust the atomic positions until a minimum on the potential energy surface is found.

Protocol for DFT Geometry Optimization

-

Build Initial Structure: Construct the 3D model of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

Select Computational Method: Choose a suitable level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set.

-

Perform Optimization: Run the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Verify Minimum: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Caption: Workflow for Computational Geometry Optimization using DFT.

Comparing Experimental and Theoretical Structures

The optimized gas-phase geometry from DFT can then be compared to the solid-state geometry from SC-XRD. Differences between the two highlight the influence of intermolecular forces in the crystal. For this compound, one would expect the torsion angles of the nitro and ester groups to be slightly different in the crystal structure compared to the gas-phase calculation, as the molecule adjusts its conformation to maximize favorable packing interactions.

Conclusion

The full structural characterization of this compound requires a synergistic approach. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing the precise molecular conformation and the intricate network of intermolecular interactions that define the crystal lattice. Complementary DFT calculations offer invaluable insight into the intrinsic, gas-phase geometry of the molecule, allowing for a clear distinction between intramolecular steric effects and the influence of the crystalline environment. Together, these methods provide a complete picture of the molecule's three-dimensional nature, which is fundamental to understanding and predicting its physical and chemical behavior.

A Technical Guide to the Solubility of Methyl 3-methyl-2-nitrobenzoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-methyl-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound that govern its solubility. We present a detailed, field-proven experimental protocol for determining solubility, underpinned by the principles of scientific integrity. This guide emphasizes a "like dissolves like" approach, grounded in an understanding of polarity, intermolecular forces, and the structural attributes of both the solute and various common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodology to determine its solubility in solvents relevant to their work.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in chemical and pharmaceutical development. It influences a multitude of processes, including:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability of the reactants to dissolve and interact in a solvent.

-

Purification: Techniques such as recrystallization are fundamentally reliant on the differential solubility of a compound in a given solvent system at varying temperatures.

-

Formulation: For drug development, the solubility of an API in various excipients and solvent systems is paramount for achieving desired bioavailability and therapeutic efficacy.

-

Analytical Chemistry: The choice of solvent is crucial for preparing samples for various analytical techniques, such as chromatography and spectroscopy.

This compound, a substituted aromatic compound, presents a unique combination of functional groups that dictate its interactions with different solvents. This guide will explore these interactions to provide a predictive framework for its solubility.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and physical properties of this compound is the cornerstone for predicting its solubility.

-

Molecular Structure: The molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group. The presence of the polar nitro (-NO2) and ester (-COOCH3) groups, combined with the nonpolar benzene ring and methyl group (-CH3), results in a molecule with moderate overall polarity.

-

Melting Point: The melting point of this compound is reported to be in the range of 72-73°C[1]. A relatively high melting point for a small molecule suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

-

Intermolecular Forces: The primary intermolecular forces at play in this compound are:

-

Dipole-dipole interactions: Arising from the polar nitro and ester groups.

-

London dispersion forces: Associated with the aromatic ring and methyl groups.

-

Potential for weak hydrogen bonding: The oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

-

The interplay of these forces determines how readily the compound will dissolve in a given solvent.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. Aromatic nitro compounds are generally soluble in organic solvents[2].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | The hydroxyl group of these solvents can act as a hydrogen bond donor to the oxygen atoms of the nitro and ester groups. The polarity is also compatible. Recrystallization from these solvents has been reported, indicating good solubility at elevated temperatures[3]. |

| Aprotic Polar | Acetone, Acetonitrile | Soluble | These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar functional groups of the solute. Acetone is a known recrystallization solvent[3]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are less polar than ketones and alcohols but can still act as hydrogen bond acceptors. Solubility is expected to be moderate. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |

| Water | Insoluble | The presence of the large nonpolar aromatic ring and the lack of strong hydrogen bond donating groups on the solute make it highly unlikely to be soluble in water. Aromatic nitro compounds generally exhibit low water solubility[4][5]. |

Experimental Protocol for Solubility Determination: A Self-Validating System

This protocol provides a robust and reliable method for determining the solubility of this compound in a chosen organic solvent. The methodology is designed to be self-validating by incorporating equilibrium confirmation and accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator shaker

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration in the supernatant is no longer changing. For robust validation, samples can be taken at 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate g/100 mL:

-

Solubility = (Concentration from analysis × Dilution factor × Volume of filtered solution) / (Weight of filtered solution / Density of solvent) × 100

-

-

Causality Behind Experimental Choices

-

Use of Excess Solute: Ensures that the solution is truly saturated and at equilibrium.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Extended Equilibration Time: Allows the dissolution process to reach a steady state, preventing underestimation of solubility.

-

Filtration: Removes microscopic solid particles that could lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

A Guide to Theoretical and Computational Investigations of Methyl 3-methyl-2-nitrobenzoate: A Senior Application Scientist's Perspective

Foreword for the Modern Researcher

In the contemporary landscape of chemical and pharmaceutical research, the synergy between empirical experimentation and in-silico analysis has become indispensable. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage theoretical and computational chemistry to elucidate the molecular characteristics of Methyl 3-methyl-2-nitrobenzoate. Our focus extends beyond mere procedural outlines; we aim to provide a strategic framework, grounded in scientific first principles, to empower you to conduct robust, insightful, and predictive computational studies. We will delve into the "why" behind methodological choices, ensuring that each step is not just a black box but a transparent and justifiable component of a comprehensive analytical workflow.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₉H₉NO₄, is a nitroaromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group, gives rise to a unique electronic and steric environment that dictates its reactivity and potential biological activity. The presence of the electron-withdrawing nitro group and the steric hindrance from the adjacent methyl group significantly influence the molecule's properties.[1]

Theoretical and computational studies offer a powerful lens through which we can explore the intricacies of this molecule at the atomic level. By employing a range of computational techniques, we can predict and understand its geometry, electronic structure, spectroscopic signatures, and reactivity, thereby guiding experimental design and accelerating the discovery process.

Part 1: The Computational Workflow: A Strategic Approach

A successful computational investigation hinges on a well-defined and logical workflow. The following diagram illustrates a robust pipeline for the theoretical and computational analysis of this compound.

Caption: A generalized workflow for the theoretical and computational study of this compound.

Initial Structure Generation and Conformational Analysis

The "Why": The starting point of any computational study is a reasonable 3D structure of the molecule. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond of the methyl group and the C-O bond of the ester), multiple conformations may exist. Identifying the lowest energy conformer is crucial as it represents the most probable structure at equilibrium and will be the basis for subsequent, more computationally expensive calculations.

Protocol:

-

2D to 3D Conversion: Use a molecule editor such as ChemDraw or MarvinSketch to draw the 2D structure of this compound and convert it to a 3D structure.

-

Initial Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This step provides a reasonable starting geometry.

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface and identify low-energy conformers. This can be done using software like Spartan, Gaussian with the Scan keyword, or dedicated conformational search programs.

Quantum Chemical Calculations: The Power of Density Functional Theory (DFT)

The "Why": Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for calculating the electronic structure and properties of this compound. The choice of the functional and basis set is critical and should be justified based on the properties of interest and literature precedents for similar systems.

Recommended Methodology:

-

Functional: The B3LYP functional is a popular hybrid functional that often provides reliable results for the geometries and vibrational frequencies of organic molecules. For more accurate electronic properties, especially those involving charge transfer, a range-separated functional like ωB97X-D may be more appropriate.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good choice. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which are essential for accurately describing bonding.

Step-by-Step Protocol for DFT Calculations (using a generic quantum chemistry package like Gaussian):

-

Geometry Optimization:

-

Input: The Cartesian coordinates of the lowest energy conformer.

-

Keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization to find the minimum energy structure.

-

Rationale: This step precisely calculates the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state.

-

-

Frequency Calculation:

-

Input: The optimized geometry from the previous step.

-

Keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword calculates the harmonic vibrational frequencies.

-

Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

Output: This calculation provides the predicted infrared (IR) and Raman spectra, as well as thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Structure Analysis:

-

Input: The optimized geometry.

-

Keywords: #p B3LYP/6-311++G(d,p) Pop=Full. The Pop=Full keyword requests a detailed population analysis.

-

Analysis: From this output, you can obtain crucial information such as:

-

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

-

-

Part 2: Predicted Properties and Their Implications

Molecular Geometry

The optimized geometry of this compound will reveal the spatial arrangement of its atoms. Key parameters to analyze include:

-

Dihedral Angle of the Nitro Group: The dihedral angle between the nitro group and the benzene ring is a critical parameter. Steric hindrance from the adjacent methyl group may cause the nitro group to twist out of the plane of the ring, which will impact the electronic conjugation and, consequently, the molecule's reactivity and spectroscopic properties.

-

Ester Group Conformation: The orientation of the methyl ester group relative to the benzene ring will also be determined.

| Parameter | Predicted Value (Illustrative) | Implication |

| C-N Bond Length | ~1.48 Å | Shorter than a typical C-N single bond, indicating some double bond character due to conjugation. |

| O-N-O Bond Angle | ~125° | Typical for a nitro group. |

| Nitro Group Dihedral Angle | 15-30° | A non-zero dihedral angle suggests steric strain. |

| C=O Bond Length | ~1.21 Å | Characteristic of a carbonyl group in an ester. |

Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which can be directly compared with experimental data for validation.

Infrared (IR) Spectroscopy:

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. It is standard practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.

| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) | Experimental Correlation |

| C=O Stretch (Ester) | ~1720-1740 | Strong absorption, characteristic of the ester carbonyl group.[2][3] |

| Asymmetric NO₂ Stretch | ~1520-1560 | Strong absorption, indicative of the nitro group.[2][3] |

| Symmetric NO₂ Stretch | ~1340-1380 | Strong absorption, also characteristic of the nitro group.[2][3] |

| C-H Stretch (Aromatic) | ~3000-3100 | Weaker absorptions. |

| C-H Stretch (Methyl) | ~2850-2960 | Weaker absorptions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While DFT can predict NMR chemical shifts, it is a more computationally intensive task. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts for ¹H and ¹³C can be compared with experimental spectra. For instance, the proton of the methyl group on the ring is expected to have a chemical shift around 2.4 ppm, while the methyl protons of the ester group would be around 3.9 ppm.[4]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO):

Caption: Relationship between HOMO, LUMO, and key reactivity descriptors.

The HOMO is primarily located on the benzene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is expected to be localized on the nitro group and the carbonyl carbon of the ester, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP):

The MEP map will visually confirm the electronic distribution. The most negative potential (typically colored red) will be concentrated around the oxygen atoms of the nitro and ester groups, indicating their nucleophilic character. The most positive potential (typically colored blue) will be found around the hydrogen atoms of the benzene ring and the methyl groups. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial in drug-receptor binding.

Part 3: Validation and Future Directions

The theoretical and computational data, while insightful, must be validated against experimental results. The close agreement between predicted and experimental spectroscopic data would lend confidence to the computational model. Any discrepancies can be investigated by refining the computational methodology (e.g., trying different functionals or basis sets) or by re-examining the experimental data.

Once a validated computational model is established, it can be used to explore a wide range of properties and scenarios that may be difficult or costly to investigate experimentally. This includes:

-

Reaction Mechanisms: Studying the mechanism of reactions involving this compound, such as its reduction to the corresponding amine.

-

QSAR/QSPR Studies: Using the calculated molecular descriptors to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the biological activity or physical properties of related compounds.

-

Molecular Docking: If this compound is being investigated as a potential drug candidate, molecular docking studies can be performed to predict its binding affinity and mode of interaction with a target protein.

Conclusion

This guide has provided a comprehensive framework for the theoretical and computational study of this compound. By following a logical workflow, carefully selecting and justifying computational methods, and validating the results against experimental data, researchers can gain deep insights into the molecular properties of this important chemical intermediate. The synergy of in-silico and experimental approaches is paramount for accelerating innovation in chemical synthesis, materials science, and drug discovery.

References

electronic properties of Methyl 3-methyl-2-nitrobenzoate

An In-Depth Technical Guide to the Electronic Properties of Methyl 3-methyl-2-nitrobenzoate: A Keystone Intermediate in Chemical Synthesis

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most notable in the pharmaceutical and agrochemical industries, where it functions as a key intermediate. For instance, it is instrumental in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] The utility of this molecule is not coincidental; it is a direct consequence of its unique electronic architecture. The interplay between an electron-donating methyl group and two powerful electron-withdrawing groups (nitro and methyl ester) on a benzene ring creates a nuanced electronic landscape that dictates its reactivity and synthetic potential.

This guide provides an in-depth exploration of the . Moving beyond a simple data sheet, we will dissect the molecule's structure, analyze its spectroscopic signature, and delve into the theoretical underpinnings of its electronic character. This analysis is designed for researchers, scientists, and drug development professionals who seek to understand and leverage the chemical behavior of this versatile intermediate.

Part 1: Molecular Architecture and Synthesis

A molecule's properties are fundamentally rooted in its structure. The arrangement of atoms and functional groups in this compound creates significant steric and electronic effects that are crucial to its function.

Structural Features

This compound, with the molecular formula C₉H₉NO₄, possesses a benzene ring substituted with three key functional groups.[2] The ortho positioning of the methyl ester (-COOCH₃) and the nitro (-NO₂) groups, coupled with an adjacent methyl (-CH₃) group, leads to a sterically crowded and electronically polarized system.

-

Nitro Group (-NO₂): A potent electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack through strong resonance (-R) and inductive (-I) effects.

-

Methyl Ester Group (-COOCH₃): Also an electron-withdrawing and deactivating group, primarily through inductive effects and resonance.

-

Methyl Group (-CH₃): An electron-donating group that activates the ring through inductive effects (+I) and hyperconjugation.

This unique substitution pattern is the primary determinant of the molecule's electronic properties.

Caption: Molecular structure of this compound.

Synthesis Protocol: Fischer Esterification

One of the most direct methods for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

Experimental Protocol:

-

Reaction Setup: Suspend 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[3]

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (approx. 1.5 mL per gram of acid) or a catalytic amount of concentrated sulfuric acid dropwise.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 16-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion, remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate.

-

Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Isolation: The product, typically a white solid, can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]

Caption: Workflow for the synthesis of this compound.

Part 2: Spectroscopic and Physicochemical Characterization

Spectroscopic analysis provides a window into the molecular structure and electronic environment. The data corroborates the proposed structure and offers quantitative insights into the effects of the substituent groups.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | White to pale yellow solid | [3][5] |

| Melting Point | 72-73 °C | [2] |

| Boiling Point | 286.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.255 g/cm³ (for 2-methyl isomer) | [6] |

Spectroscopic Signature Analysis

| Technique | Signature | Interpretation | Reference |

| ¹H NMR (CDCl₃) | δ 7.84 (m, 1H), 7.51-7.40 (m, 2H), 3.89 (s, 3H), 2.36 (s, 3H) | The downfield aromatic protons (7.40-7.84 ppm) are deshielded by the electron-withdrawing nitro and ester groups. The sharp singlets at 3.89 and 2.36 ppm correspond to the electronically distinct methyl ester and aromatic methyl protons, respectively. | [3] |

| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch), ~1550 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch), ~1200 cm⁻¹ (C-O stretch), ~3000-3100 cm⁻¹ (Aromatic C-H), ~2850-2960 cm⁻¹ (Aliphatic C-H) | Strong absorption from the ester carbonyl is characteristic. Two distinct peaks for the nitro group confirm its presence. C-O ester and C-H stretches are consistent with the structure. | [5][7] |

Part 3: The Core Electronic Landscape

The reactivity and utility of this compound are governed by the sophisticated interplay of inductive and resonance effects, which in turn define its frontier molecular orbitals.

Inductive and Resonance Effects

The electronic nature of the aromatic ring is a composite of the competing effects of its substituents.

-

Electron-Withdrawing Effects: The nitro and ester groups strongly pull electron density from the ring. The nitro group's resonance effect (-R) is particularly powerful, creating regions of significant positive charge (δ+) at the ortho and para positions relative to itself.

-

Electron-Donating Effects: The methyl group pushes electron density into the ring via a +I inductive effect and hyperconjugation, slightly counteracting the deactivating nature of the other two groups.

This push-pull system results in a highly polarized aromatic ring, making it electron-deficient and thus susceptible to certain types of reactions.

Caption: Competing electronic effects in this compound.

Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity

In molecular orbital theory, chemical reactions are often understood as interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).[8][9]

-

HOMO: The HOMO of this compound is expected to be a π-orbital associated with the aromatic ring. The energy of this HOMO is lowered by the presence of the strong electron-withdrawing groups.

-

LUMO: The LUMO is also a π* antibonding orbital. Crucially, its energy is significantly lowered by the nitro and ester groups. This low-lying LUMO is the key to the molecule's electrophilic character. A low LUMO energy means the molecule is a good electron acceptor.

The small energy gap (ΔE) between the HOMO and LUMO in many reaction partners makes this compound reactive in specific ways:

-

Reduction of the Nitro Group: The low-energy LUMO is heavily localized on the nitro group, making it the primary site for accepting electrons. This facilitates its reduction to an amino group (-NH₂), a foundational transformation in the synthesis of many nitrogen-containing heterocycles used in pharmaceuticals.[10]

-

Nucleophilic Aromatic Substitution (SₙAr): While less common without an ortho/para leaving group, the overall electron-deficient nature of the ring, a consequence of the low-lying LUMO, enhances its susceptibility to attack by potent nucleophiles.

Caption: Conceptual diagram of the Frontier Molecular Orbitals (FMOs).

Part 4: Applications Rooted in Electronic Properties

The specific electronic features of this compound are not merely theoretical curiosities; they are the very reason for its widespread use in multi-step organic synthesis.

-

Pharmaceutical Synthesis: In the synthesis of the anticancer drug Lenalidomide, the related intermediate Methyl 2-methyl-3-nitrobenzoate is used.[6] The nitro group serves as a masked amino group. Its reduction, made favorable by the low LUMO energy, is a key step that allows for the subsequent construction of the final heterocyclic drug scaffold.[6][10] Similarly, this compound is a precursor in complex syntheses where the nitro group is converted to an amine to build new ring systems.[1]

-

Pesticide Intermediate: The molecule is used to produce 2-amino-5-chloro-N,3-dimethylbenzamide, a pesticide intermediate. This transformation also relies on the predictable and efficient reduction of the nitro group.[3]

In essence, the electron-withdrawing groups serve two purposes: they define the reactivity for the initial synthetic steps and, in the case of the nitro group, provide a functional handle that can be transformed into a different reactive group (an amine) under well-established conditions.

Conclusion